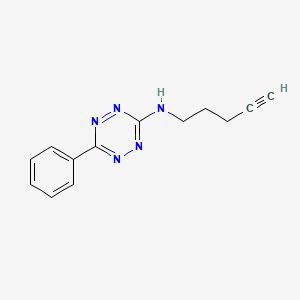
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine is a compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a pent-4-yn-1-yl group and a phenyl group attached to the tetrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 6-phenyl-1,2,4,5-tetrazine with pent-4-yn-1-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling of the alkyne and the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The phenyl and pent-4-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.
Aplicaciones Científicas De Investigación
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine involves its interaction with molecular targets through its reactive functional groups. The pent-4-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The tetrazine ring can undergo inverse electron-demand Diels-Alder reactions, making it useful in bioorthogonal labeling and imaging.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Pentynyl)phthalimide: Used as a pharmaceutical intermediate.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains a similar pent-4-yn-1-yl group and is used in organic synthesis.
Uniqueness
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine is unique due to its combination of a tetrazine ring with a pent-4-yn-1-yl group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in bioorthogonal chemistry makes it particularly valuable in biological and medical research.
Propiedades
Número CAS |
95209-17-9 |
|---|---|
Fórmula molecular |
C13H13N5 |
Peso molecular |
239.28 g/mol |
Nombre IUPAC |
N-pent-4-ynyl-6-phenyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C13H13N5/c1-2-3-7-10-14-13-17-15-12(16-18-13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2,(H,14,17,18) |
Clave InChI |
FMPWDYOZQMZBNK-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCNC1=NN=C(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
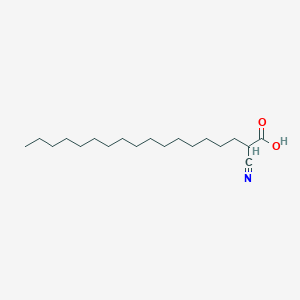
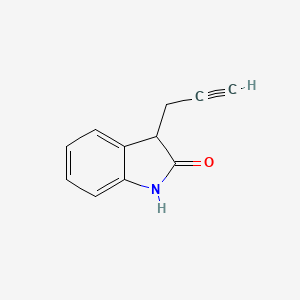
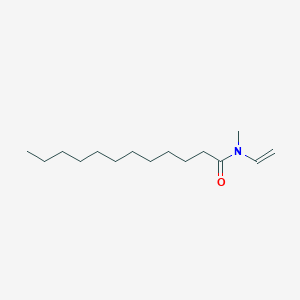
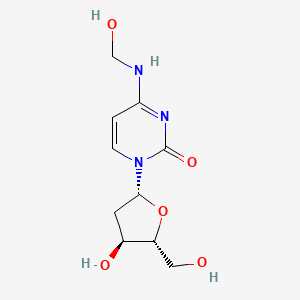
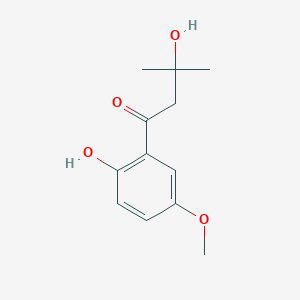
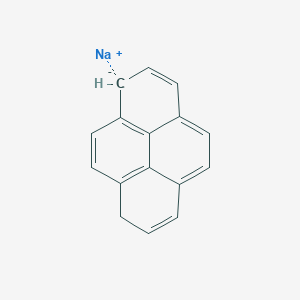
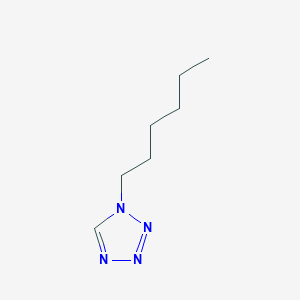
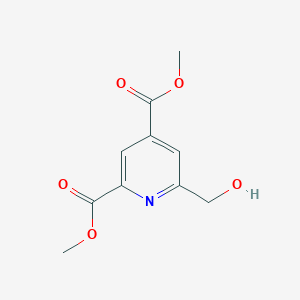
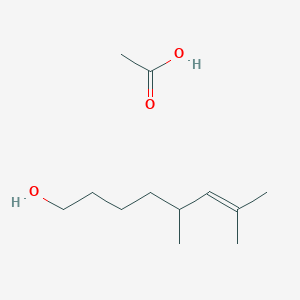
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

